4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide
Description
4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide: . This compound features a benzamide core with a chlorophenyl sulfanylmethyl group and a 4-methylpiperazin-1-yl moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c1-22-10-12-23(13-11-22)21-19(24)16-4-2-15(3-5-16)14-25-18-8-6-17(20)7-9-18/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAQHDWYJYVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common synthetic route includes the following steps:
Benzamide Formation: : The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydration conditions.
Chlorophenyl Sulfanylmethyl Group Introduction: : The chlorophenyl sulfanylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl sulfanyl compound reacts with a benzamide derivative.
Piperazine Derivative Addition: : The 4-methylpiperazin-1-yl group is typically added through a coupling reaction, where the piperazine derivative reacts with the benzamide intermediate under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove the sulfanyl group, resulting in a chlorophenylmethyl derivative.
Substitution: : The piperazine ring can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Chlorophenylmethyl derivatives.
Substitution Products: : Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antiviral properties.
Medicine: : It has potential therapeutic applications, including the treatment of certain diseases or conditions.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
4-[(4-chlorophenyl)ethylamino]-N-(4-methylpiperazin-1-yl)benzamide
4-[(4-chlorophenyl)methylamino]-N-(4-methylpiperazin-1-yl)benzamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
